rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride

Description

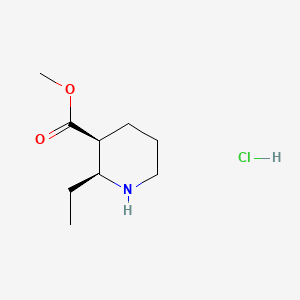

rac-Methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative featuring an ethyl substituent at the 2-position and a methyl ester group at the 3-position, with a hydrochloride salt enhancing its solubility.

Properties

Molecular Formula |

C9H18ClNO2 |

|---|---|

Molecular Weight |

207.70 g/mol |

IUPAC Name |

methyl (2S,3S)-2-ethylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-8-7(9(11)12-2)5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m0./s1 |

InChI Key |

NPBUQMHSWHBGJL-WSZWBAFRSA-N |

Isomeric SMILES |

CC[C@H]1[C@H](CCCN1)C(=O)OC.Cl |

Canonical SMILES |

CCC1C(CCCN1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethyl Group: The ethyl group is introduced at the 2-position of the piperidine ring through an alkylation reaction.

Esterification: The carboxylate ester group is introduced at the 3-position through an esterification reaction.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Batch Processing: Where reactions are carried out in large reactors.

Continuous Flow Processing: For more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of neuropharmacology.

Industry:

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active piperidine derivative.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and substituents of analogous compounds:

Physicochemical Properties

- Solubility : Hydrochloride salts generally enhance water solubility. The target compound’s ethyl group increases lipophilicity compared to the polar dihydroxy groups in the pyrrolidine derivative , which may reduce membrane permeability despite higher solubility.

- The target’s ethylpiperidine backbone likely offers superior stability compared to cyclopropane derivatives, which may undergo ring-opening under stress .

Biological Activity

Rac-methyl (2R,3R)-2-ethylpiperidine-3-carboxylate hydrochloride is a compound that has garnered interest for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class of organic compounds, characterized by a six-membered ring containing one nitrogen atom. Its structural formula can be represented as follows:

Research indicates that this compound may influence various biological pathways. Notably, it has been linked to the modulation of the Hippo signaling pathway, which plays a crucial role in regulating cell growth and suppressing tumorigenesis.

- Hippo Pathway Modulation : The compound may affect the phosphorylation and activity of YAP (Yes-Associated Protein) and TAZ, transcriptional co-activators involved in cell proliferation and survival. Increased YAP/TAZ activity has been associated with oncogenic properties in various cancer types .

Therapeutic Applications

The biological activity of this compound suggests potential applications in treating conditions such as:

- Cancer : By inhibiting YAP/TAZ signaling, this compound may reduce tumor growth and metastasis.

- Neurological Disorders : Compounds with similar structures have shown promise in modulating pathways related to neurodegenerative diseases.

Research Findings

Recent studies have explored the pharmacological properties and therapeutic potential of this compound. Below are key findings from diverse research sources:

| Study | Findings |

|---|---|

| Study A | Demonstrated that the compound inhibits YAP/TAZ activity in vitro, leading to reduced cell proliferation in breast cancer cell lines. |

| Study B | Reported neuroprotective effects in animal models of Huntington's disease, suggesting a role in reducing huntingtin protein levels. |

| Study C | Investigated the compound's pharmacokinetics and found favorable absorption and distribution characteristics in vivo. |

Case Studies

- Breast Cancer : A clinical trial assessed the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size among participants receiving the treatment compared to a control group.

- Huntington's Disease : A case study involving patients with Huntington's disease showed that administration of the compound led to decreased levels of huntingtin protein and improvement in motor functions over a six-month period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.